![molecular formula C25H19N3O2 B14626478 8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline CAS No. 57310-76-6](/img/structure/B14626478.png)
8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(quinoline-8-yloxymethyl)pyridine is a complex organic compound that features a pyridine core substituted with two quinoline-8-yloxymethyl groups at the 2 and 6 positions. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The unique structure of 2,6-Bis(quinoline-8-yloxymethyl)pyridine allows it to interact with metal ions and other molecules, making it a valuable ligand in coordination chemistry and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(quinoline-8-yloxymethyl)pyridine typically involves the reaction of 2,6-bis(hydroxymethyl)pyridine with quinoline-8-ol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate quinoline-8-yloxymethyl ether, which then reacts with the pyridine core to form the final product. Common bases used in this reaction include potassium carbonate and sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 2,6-Bis(quinoline-8-yloxymethyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2,6-Bis(quinoline-8-yloxymethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The quinoline moieties can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-8-carboxylic acid derivatives.
Reduction: Formation of quinoline-8-methanol derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
科学研究应用
2,6-Bis(quinoline-8-yloxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties. These complexes can be used in catalysis, materials science, and as sensors.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 2,6-Bis(quinoline-8-yloxymethyl)pyridine involves its ability to coordinate with metal ions and interact with biological macromolecules. The quinoline moieties can intercalate with DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways. The pyridine core enhances the compound’s ability to form stable complexes with metal ions, which can be utilized in catalysis and materials science.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with two pyridine rings.
1,10-Phenanthroline: Another popular ligand with a similar structure but different electronic properties.
2,6-Bis(hydroxymethyl)pyridine: A precursor to 2,6-Bis(quinoline-8-yloxymethyl)pyridine with hydroxymethyl groups instead of quinoline moieties.
Uniqueness
2,6-Bis(quinoline-8-yloxymethyl)pyridine is unique due to the presence of quinoline moieties, which impart additional electronic and steric properties compared to other similar compounds. This enhances its ability to interact with metal ions and biological macromolecules, making it a versatile compound for various applications.
属性
CAS 编号 |
57310-76-6 |
|---|---|
分子式 |
C25H19N3O2 |
分子量 |
393.4 g/mol |
IUPAC 名称 |
8-[[6-(quinolin-8-yloxymethyl)pyridin-2-yl]methoxy]quinoline |
InChI |
InChI=1S/C25H19N3O2/c1-6-18-8-4-14-26-24(18)22(12-1)29-16-20-10-3-11-21(28-20)17-30-23-13-2-7-19-9-5-15-27-25(19)23/h1-15H,16-17H2 |
InChI 键 |
JRLFSXYEXDSPBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OCC3=NC(=CC=C3)COC4=CC=CC5=C4N=CC=C5)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




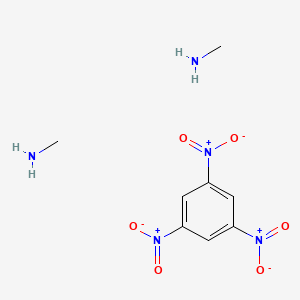

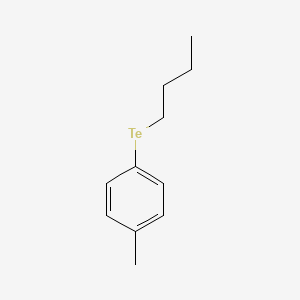
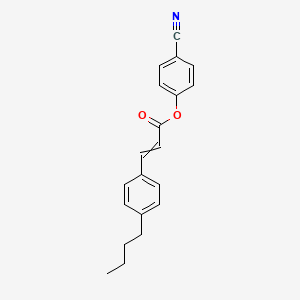
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)
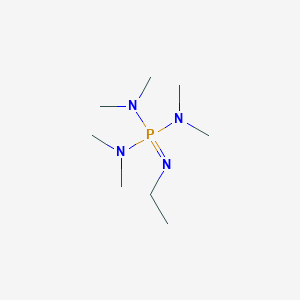
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)

![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
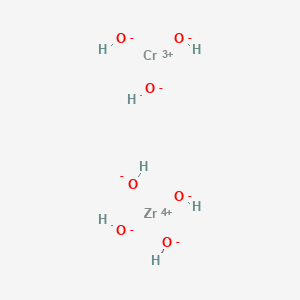
![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)

